molecular formula C22H24N2O4 B11142143 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide

2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Cat. No.: B11142143
M. Wt: 380.4 g/mol
InChI Key: CUTOPGNONGGQPP-UHFFFAOYSA-N
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Description

2-(3-Acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic indole-acetamide derivative characterized by a 3-acetyl-substituted indole core linked via an acetamide group to a 3,4-dimethoxyphenethyl moiety. Indole derivatives are renowned for their diverse pharmacological profiles, including antioxidant, anti-inflammatory, and antimicrobial activities . The acetyl group at the indole’s 3-position may enhance metabolic stability, while the 3,4-dimethoxyphenethyl side chain could influence receptor binding affinity due to its electron-donating methoxy groups .

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

2-(3-acetylindol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C22H24N2O4/c1-15(25)18-13-24(19-7-5-4-6-17(18)19)14-22(26)23-11-10-16-8-9-20(27-2)21(12-16)28-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,23,26)

InChI Key

CUTOPGNONGGQPP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Biological Activity

2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide is C22H24N2O4, with a molecular weight of 380.4 g/mol. The compound features an indole moiety linked to a dimethoxyphenethyl group, which contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
IUPAC Name2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide

Antioxidant Activity

Research indicates that compounds with structural similarities to 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide exhibit significant antioxidant properties. Studies have shown that indole derivatives can protect cells against oxidative stress by enhancing the activity of heme oxygenase (HO), an enzyme that provides cytoprotection against reactive oxygen species (ROS) .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes associated with various diseases. For instance, studies have demonstrated that indole derivatives can act as inhibitors of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable radical used to evaluate antioxidant activity . The inhibition potency varies among different analogs, suggesting a structure-activity relationship that could be exploited in drug design.

Interaction with Biological Targets

Interaction studies focus on the binding affinity of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide with various biological targets such as receptors and enzymes. Preliminary findings suggest that the compound may interact with sigma receptors, which are implicated in cancer therapy and neuroprotection . Such interactions may elucidate the compound's mechanism of action and therapeutic potential.

Synthesis and Evaluation

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide typically involves multi-step reactions starting from readily available indole derivatives. The evaluation of synthesized compounds often includes testing for antioxidant activity and enzyme inhibition .

Comparative Studies

Comparative studies with structurally similar compounds have revealed insights into the biological activity of this indole derivative. For example:

Compound NameBiological Activity
N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamideStrong HO activator
N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamidePotent DPPH inhibitor
6-methyl-4-[1-(2-substituted phenylamino-acetyl)-1H-indol-3-yl]-2-onePotential anticancer activity

These comparisons highlight the distinct biological profiles conferred by variations in substituents on the indole ring.

Scientific Research Applications

Research indicates that compounds similar to 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide exhibit various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess significant anticancer activity. Compounds with similar structures have shown effectiveness against various cancer cell lines, indicating potential for further development as anticancer agents.
  • Antimicrobial Activity : The compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi. Related compounds have demonstrated efficacy against pathogens like Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in critical metabolic pathways. For instance, similar compounds have been studied for their ability to inhibit acetylcholinesterase, which is relevant in neurodegenerative disease research .

Synthesis and Derivatives

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide typically involves multi-step reactions that create analogs with enhanced biological properties. The synthetic pathways often leverage the reactivity of the indole derivative to produce various modifications which can lead to different pharmacological profiles .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Studies : In vitro studies demonstrated that derivatives of 2-(3-acetyl-1H-indol-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide exhibited significant cytotoxic effects against human cancer cell lines such as SNB-19 and OVCAR-8, with percentage growth inhibition (PGI) rates exceeding 75% in some cases .
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of related indole derivatives suggest favorable pharmacokinetic profiles that warrant further exploration for therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The 3-acetyl group in the target compound distinguishes it from analogs with hydroxyimino (), trifluoroacetyl (), or dioxo () groups. These modifications impact electronic properties and metabolic pathways.
  • Side Chain Diversity : The 3,4-dimethoxyphenethyl group is shared with compounds in , suggesting a preference for this moiety in enhancing bioavailability or target engagement.

Pharmacological and Functional Comparisons

Antioxidant Activity

Compounds with electron-withdrawing or radical-scavenging groups (e.g., hydroxyimino, halogens) exhibit potent antioxidant effects. For example:

  • Compound 3j (from ): IC₅₀ = 12.3 µM (DPPH assay) due to para-chloro substitution on the phenyl ring.
  • Target Compound: Predicted moderate activity; the 3-acetyl group may reduce radical scavenging compared to hydroxyimino derivatives.

Anti-Ulcer and Metabolic Activity

  • Compound 2 (): 2-(3-Carbamoylphenylamino)-N-(3,4-dimethoxyphenethyl)acetamide showed anti-ulcer activity, attributed to the carbamoyl group’s role in proton pump inhibition.
  • Target Compound : The acetyl group may confer stability but lacks the carbamoyl’s direct interaction with gastric targets.

Enzyme Inhibition

  • The electron-withdrawing CF₃ group enhances binding to parasitic enzymes.
  • Target Compound : The acetyl group’s moderate electron-withdrawing capacity may limit similar efficacy unless paired with complementary substituents.

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